N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE is a synthetic organic compound that features a benzamide core substituted with a 4-chlorophenylmethyl group, a furan-2-ylmethyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.
Substitution Reactions:
Final Assembly: The final compound is obtained by coupling the substituted benzamide with the desired substituents under suitable conditions, such as using a base like triethylamine in an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or liquid crystals.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE
- N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE
- N-[(4-METHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE is unique due to the presence of the 4-chlorophenyl group, which can impart specific electronic and steric properties that influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different substituents.
Properties
Molecular Formula |
C20H18ClNO3 |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-methoxybenzamide |
InChI |
InChI=1S/C20H18ClNO3/c1-24-18-10-6-16(7-11-18)20(23)22(14-19-3-2-12-25-19)13-15-4-8-17(21)9-5-15/h2-12H,13-14H2,1H3 |
InChI Key |
FRQNEDBEPGEDJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3 |
Origin of Product |
United States |
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